2-Ethoxy-1-fluoro-4-iodobenzene
Description
2-Ethoxy-1-fluoro-4-iodobenzene is a halogenated aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 1, and an iodine atom at position 3. Its synthesis likely involves halogenation and etherification steps, as inferred from protocols for analogous triazole derivatives (e.g., sodium ethoxide-mediated reactions with α-halogenated ketones) .
Properties
IUPAC Name |
2-ethoxy-1-fluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZJKBDOMDFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-fluoro-4-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethoxy-1-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 2-Ethoxy-1-fluoro-4-iodobenzene may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the fluoro or iodo groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 2-ethoxy-1-fluoro-4-cyanobenzene, while oxidation with potassium permanganate would produce 2-ethoxy-1-fluoro-4-iodobenzoic acid .
Scientific Research Applications
2-Ethoxy-1-fluoro-4-iodobenzene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various cross-coupling reactions.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-4-iodobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substitution product . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2-ethoxy-1-fluoro-4-iodobenzene are influenced by its substituents:
- Ethoxy group : Electron-donating nature activates the aromatic ring toward electrophilic substitution at specific positions.
- Iodine : A heavy halogen with high polarizability, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Fluorine : Electron-withdrawing effect modulates electronic density, directing reactivity.
Comparative analysis with similar compounds (Table 1) highlights substituent-driven differences:
Table 1: Key Compounds and Substituent Effects
Commercial and Research Relevance
- Availability : 2-Ethoxy-1-fluoro-4-iodobenzene’s discontinued commercial status contrasts with the availability of simpler halogenated benzenes (e.g., 1-chloro-2-fluoro-3-iodobenzene), which are more widely used in drug discovery .
Biological Activity
2-Ethoxy-1-fluoro-4-iodobenzene is an organic compound that has garnered attention for its potential biological activity due to the unique combination of its substituents: an ethoxy group, a fluorine atom, and an iodine atom attached to a benzene ring. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The molecular formula for 2-Ethoxy-1-fluoro-4-iodobenzene is C9H10FIO, with a molar mass of approximately 266.05 g/mol. The presence of both halogen atoms (fluorine and iodine) significantly influences its chemical reactivity and biological interactions.
Electrophilic Aromatic Substitution
The compound's biological activity can be attributed to its ability to undergo electrophilic aromatic substitution reactions. This mechanism allows it to interact with various biomolecules, potentially leading to alterations in cellular processes. The presence of the ethoxy group enhances solubility and reactivity, making it a suitable candidate for further biological evaluation .
Potential Applications in Drug Development
Research indicates that compounds similar to 2-Ethoxy-1-fluoro-4-iodobenzene have been investigated for their roles in drug development, particularly as intermediates in synthesizing pharmaceuticals. The unique reactivity profile due to the halogen substituents suggests potential applications in targeting specific biological pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to 2-Ethoxy-1-fluoro-4-iodobenzene. Below is a summary of relevant findings:
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 2-Ethoxy-1-fluoro-4-iodobenzene, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Aspects |
|---|---|---|
| 2-Chloro-1-fluoro-3-iodobenzene | Chlorine instead of ethoxy group | Higher reactivity due to chlorine |
| 2-Bromo-1-fluoro-3-iodobenzene | Bromine replacing chlorine | Different reactivity patterns compared to iodine |
| 2-Ethoxy-1-fluoro-4-iodobenzene | Iodine at the para position | Variations in steric hindrance affecting interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
